molecular formula C18H14N4O4 B2630347 N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide CAS No. 941946-13-0

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide

Cat. No. B2630347
M. Wt: 350.334
InChI Key: YLZUQFVMWIFHQC-UHFFFAOYSA-N
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Description

“N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide” is a complex chemical compound used in scientific research1. Its unique properties make it suitable for various applications, including drug development and organic synthesis1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra2.



Molecular Structure Analysis

The molecular structure of “N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide” is not directly provided in the search results. However, similar compounds have been analyzed, such as Sodium 4-amino-N-(6-methoxypyridazin-3-yl)-3.



Chemical Reactions Analysis

The specific chemical reactions involving “N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide” are not detailed in the search results. However, related compounds have been used in various chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide” are not directly provided in the search results. However, similar compounds have been analyzed, such as Sodium 4-amino-N-(6-methoxypyridazin-3-yl)-3.


Scientific Research Applications

Synthesis and Characterization

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide and related compounds have been synthesized and characterized in various studies, highlighting their potential in scientific research. For instance, Valenta et al. (1990) explored the synthesis of heterocyclic 5-amino-2-methoxybenzamides, showcasing methodologies that could be relevant to the synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide derivatives (Valenta et al., 1990). Additionally, Al‐Sehemi et al. (2017) provided insight into the characterization of N,N-diacylaniline derivatives, including similar compounds, through density functional theory (DFT), offering a basis for understanding the electronic structure and reactivity of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide (Al‐Sehemi et al., 2017).

Crystal Structure Analysis

The determination of crystal structures of compounds similar to N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide offers insights into their molecular geometry and potential interactions in biological systems. For example, the study by Jackson et al. (2002) on N-Phenyl-2-nitrobenzamide provides valuable information on molecular dimensions and hydrogen bonding patterns, which could be analogous to those found in N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide (Jackson et al., 2002).

Corrosion Inhibition Studies

The modification of benzamide derivatives, including the introduction of nitro and methoxy substituents, has been investigated for their potential as corrosion inhibitors. Mishra et al. (2018) explored the corrosion inhibition efficacy of N-Phenyl-benzamides on mild steel, indicating that structural analogs of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide could possess significant corrosion inhibition properties (Mishra et al., 2018).

Antimicrobial and Anticancer Applications

The search for novel antimicrobial and anticancer agents has led to the synthesis and evaluation of various benzamide derivatives. Desai et al. (2013) synthesized thiazolidin-4-one derivatives incorporating thiazole rings, demonstrating significant antimicrobial activity, which suggests potential biomedical applications for similar compounds (Desai et al., 2013). Furthermore, Hour et al. (2007) assessed the cytotoxicity of quinazolinones against cancer cell lines, highlighting the therapeutic potential of structurally related compounds (Hour et al., 2007).

Safety And Hazards

The safety and hazards associated with “N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide” are not directly mentioned in the search results. However, a related compound, Sulfamethoxypyridazine, is indicated in the treatment of gonorrhea, inflammation, urinary tract ulcers, and bronchitis5.


properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c1-26-17-10-9-16(20-21-17)12-5-7-14(8-6-12)19-18(23)13-3-2-4-15(11-13)22(24)25/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZUQFVMWIFHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide

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